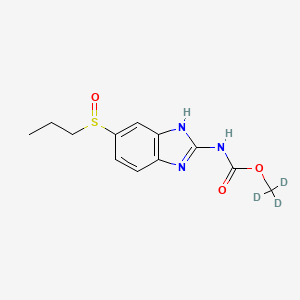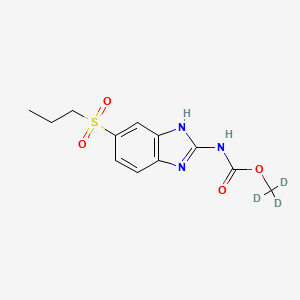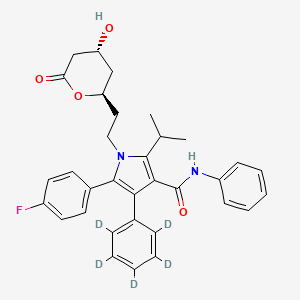
ノルフルオキセチン-d5塩酸塩
概要
説明
Norfluoxetine-d5 Hydrochloride is a labeled metabolite of Fluoxetine , a selective serotonin reuptake inhibitor (SSRI) which is used in pharmacological studies of dopamine and serotonin in relation to psychological disorders . It is intended for use as an internal standard for the quantification of norfluoxetine . It is formed from fluoxetine by the cytochrome P450 (CYP) isoforms CYP2C9, CYP2C19, and CYP3A .
Molecular Structure Analysis
The molecular formula of Norfluoxetine-d5 Hydrochloride is C16H11D5F3NO . The molecular weight is 336.79 . The InChi Code is InChI=1S/C16H16F3NO.ClH/c17-16(18,19)13-6-8-14(9-7-13)21-15(10-11-20)12-4-2-1-3-5-12;/h1-9,15H,10-11,20H2;1H/i10D2,11D2,15D .科学的研究の応用
抗うつ薬の効果と安全性に関する研究
ノルフルオキセチン-d5塩酸塩: は、臨床薬理学において、フルオキセチンとその母薬の薬物動態と薬力学を研究するための内部標準として使用されます {svg_1}。これは、薬物の吸収、分布、代謝、排泄を理解するのに役立ち、抗うつ薬としての有効性と安全性を決定するために不可欠です。
環境影響研究
研究者は、ノルフルオキセチン-d5塩酸塩を使用して、フルオキセチンの環境への影響、特に水生生態系における非標的生物への影響を研究しています {svg_2}。これは、水域におけるフルオキセチンとその代謝物の存在と濃度を監視するためのトレーサーとして機能します。
神経薬理学的研究
神経薬理学的研究において、ノルフルオキセチン-d5塩酸塩は、フルオキセチンの活性代謝物であるノルフルオキセチンの行動的および分子的な影響を調べるために使用されます。 これには、Caenorhabditis elegansなどのモデル生物を用いた研究が含まれ、ノルフルオキセチンの毒物動態とフルオキセチンに対する相対的効力を理解します {svg_3}.
発生生物学
ノルフルオキセチン-d5塩酸塩: は、発生生物学的研究、特にゼブラフィッシュ幼生の研究において役立ちます。 これは、初期の発達段階におけるフルオキセチンとその代謝物への曝露によって引き起こされる分子反応と発達異常を評価するのに役立ちます {svg_4}.
薬理遺伝学
薬理遺伝学において、ノルフルオキセチン-d5塩酸塩は、個人のフルオキセチンに対する反応に影響を与える遺伝的要因を研究するために使用されます。 これには、異なる遺伝的構成がどのように薬物の代謝と患者の治療への反応に影響を与えるかを分析することが含まれます {svg_5}.
薬理学における立体化学
この化合物は、生物学的サンプル中のフルオキセチンとノルフルオキセチンのエナンチオマー組成を決定するための立体化学的研究にも使用されます。 これは、各エナンチオマーとその対応する代謝物が人体に及ぼす異なる効果を理解するために重要です {svg_6}.
作用機序
Target of Action
Norfluoxetine-d5 Hydrochloride is a labeled metabolite of Fluoxetine , a selective serotonin reuptake inhibitor (SSRI) . The primary target of Norfluoxetine-d5 Hydrochloride is the serotonin reuptake transporter . This transporter plays a crucial role in the regulation of serotonin levels in the synaptic cleft, which is a key factor in mood regulation .
Mode of Action
Norfluoxetine-d5 Hydrochloride, like its parent compound Fluoxetine, inhibits the serotonin reuptake transporter . The increased serotonin levels enhance serotonergic neurotransmission, which can help alleviate symptoms of depression and other mood disorders .
Biochemical Pathways
The major metabolic pathway of Fluoxetine leading to the formation of its active metabolite, Norfluoxetine, is mediated by CYP2D6 . Fluoxetine and Norfluoxetine are strong affinity substrates of CYP2D6 and can inhibit the metabolism of other sensitive CYP2D6 substrates . This interaction can potentially affect various biochemical pathways that involve CYP2D6.
Pharmacokinetics
Fluoxetine, the parent compound of Norfluoxetine-d5 Hydrochloride, is extensively metabolized by several cytochrome P450 (CYP450) enzymes . The major metabolic pathway of Fluoxetine leading to the formation of Norfluoxetine is mediated by CYP2D6 . Norfluoxetine has a longer elimination half-life compared to Fluoxetine , which could potentially lead to prolonged pharmacological effects .
Result of Action
The inhibition of the serotonin reuptake transporter by Norfluoxetine-d5 Hydrochloride results in increased serotonin levels in the synaptic cleft . This increase enhances serotonergic neurotransmission, which can lead to improved mood and alleviation of symptoms in conditions such as major depressive disorder, obsessive-compulsive disorder, and anxiety disorders .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Norfluoxetine-d5 Hydrochloride. For instance, the presence of certain bacteria, such as E. coli, can affect the uptake and metabolism of Fluoxetine, the parent compound of Norfluoxetine-d5 Hydrochloride . Additionally, environmental persistence and acute toxicity to non-target organisms have been noted for Fluoxetine , which could potentially apply to Norfluoxetine-d5 Hydrochloride as well
Safety and Hazards
It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye when handling Norfluoxetine-d5 Hydrochloride . Personal protective equipment should be used and adequate ventilation should be ensured . All sources of ignition should be removed and personnel should be evacuated to safe areas .
生化学分析
Biochemical Properties
Norfluoxetine-d5 Hydrochloride plays a significant role in biochemical reactions, particularly in the inhibition of serotonin uptake. It interacts with several cytochrome P450 (CYP) enzymes, including CYP2C9, CYP2C19, and CYP3A, which are responsible for its formation from fluoxetine . Norfluoxetine-d5 Hydrochloride inhibits serotonin uptake in rat brain synaptosomal membrane preparations and isolated human platelets, demonstrating its role as a selective serotonin reuptake inhibitor (SSRI) . This interaction is crucial for its antidepressant effects, as it increases the availability of serotonin in the synaptic cleft.
Cellular Effects
Norfluoxetine-d5 Hydrochloride affects various types of cells and cellular processes. It primarily influences neuronal cells by inhibiting the reuptake of serotonin, thereby enhancing serotonergic neurotransmission . This compound also impacts cell signaling pathways, particularly those involving serotonin receptors. By increasing serotonin levels, Norfluoxetine-d5 Hydrochloride can modulate gene expression and cellular metabolism, leading to changes in mood and behavior . Additionally, it has been observed to affect cardiac cells by interacting with 5-HT2B receptors, which may contribute to drug-induced cardiac valvulopathy .
Molecular Mechanism
The molecular mechanism of Norfluoxetine-d5 Hydrochloride involves its binding to the serotonin transporter (SERT), where it inhibits the reuptake of serotonin into presynaptic neurons . This inhibition is achieved through competitive binding, where Norfluoxetine-d5 Hydrochloride competes with serotonin for the active site on SERT . Additionally, Norfluoxetine-d5 Hydrochloride can inhibit the activity of CYP2D6, a key enzyme involved in the metabolism of many drugs . This inhibition can lead to increased levels of other drugs metabolized by CYP2D6, highlighting the importance of understanding drug-drug interactions in clinical settings.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Norfluoxetine-d5 Hydrochloride can change over time. The compound is relatively stable, but its degradation can occur under certain conditions . Long-term studies have shown that Norfluoxetine-d5 Hydrochloride can maintain its inhibitory effects on serotonin uptake for extended periods, with its activity persisting for up to 24 hours after administration . This prolonged effect is due to its slow elimination and sustained presence in the bloodstream.
Dosage Effects in Animal Models
The effects of Norfluoxetine-d5 Hydrochloride vary with different dosages in animal models. At low doses, it effectively inhibits serotonin reuptake without causing significant adverse effects . At higher doses, Norfluoxetine-d5 Hydrochloride can lead to toxic effects, including serotonin syndrome, characterized by excessive serotonergic activity . Threshold effects have been observed, where a certain dosage is required to achieve the desired antidepressant effects without causing toxicity.
Metabolic Pathways
Norfluoxetine-d5 Hydrochloride is involved in several metabolic pathways, primarily mediated by CYP enzymes . The major pathway involves its formation from fluoxetine by CYP2D6, CYP2C9, and CYP2C19 . Norfluoxetine-d5 Hydrochloride can also inhibit these enzymes, leading to potential drug-drug interactions. The compound’s metabolism can affect metabolic flux and alter the levels of various metabolites, impacting overall cellular function .
Transport and Distribution
Norfluoxetine-d5 Hydrochloride is transported and distributed within cells and tissues through various mechanisms. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Its distribution within tissues is influenced by factors such as lipid solubility and protein binding, which affect its localization and accumulation .
Subcellular Localization
The subcellular localization of Norfluoxetine-d5 Hydrochloride is primarily within the synaptic cleft, where it inhibits serotonin reuptake . It can also be found in other cellular compartments, such as the cytoplasm and mitochondria, where it may exert additional effects on cellular function . Post-translational modifications and targeting signals can direct Norfluoxetine-d5 Hydrochloride to specific organelles, influencing its activity and function within the cell .
特性
IUPAC Name |
1,1,2,2,3-pentadeuterio-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3NO.ClH/c17-16(18,19)13-6-8-14(9-7-13)21-15(10-11-20)12-4-2-1-3-5-12;/h1-9,15H,10-11,20H2;1H/i10D2,11D2,15D; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMTWWEPBGGXBTO-KDPCSTGBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCN)OC2=CC=C(C=C2)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])N)C([2H])(C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10662158 | |
| Record name | 3-Phenyl-3-[4-(trifluoromethyl)phenoxy](~2~H_5_)propan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10662158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185132-92-6 | |
| Record name | 3-Phenyl-3-[4-(trifluoromethyl)phenoxy](~2~H_5_)propan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10662158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-acetyl-D-[1-13C;15N]glucosamine](/img/structure/B602565.png)
![N-Acetyl-D-[ul-13C6;15N]glucosamine](/img/structure/B602566.png)
![N-[1,2-13C2]acetyl-D-[ul-13C6;15N]glucosamine](/img/structure/B602567.png)

![N-[1,2-13C2]acetyl-D-[1-13C;15N]glucosamine](/img/structure/B602569.png)

![Butanedioic acid, mono[(3R,5aS,6R,8aS,9R,10S,12R,12aR)-decahydro-3,6-dimethyl-9-(methyl-d3)-3,12-epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin-10-yl] ester](/img/structure/B602574.png)



